Ethyl 4-(1-(2-(difluoromethoxy)phenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate
CAS No.: 857494-07-6
Cat. No.: VC6696005
Molecular Formula: C18H21F2N3O5
Molecular Weight: 397.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857494-07-6 |
|---|---|
| Molecular Formula | C18H21F2N3O5 |
| Molecular Weight | 397.379 |
| IUPAC Name | ethyl 4-[1-[2-(difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H21F2N3O5/c1-2-27-18(26)22-9-7-21(8-10-22)13-11-15(24)23(16(13)25)12-5-3-4-6-14(12)28-17(19)20/h3-6,13,17H,2,7-11H2,1H3 |
| Standard InChI Key | QWEZGPNWPYMCBX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3OC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the piperazine-pyrrolidinone hybrid family, combining two nitrogen-containing heterocycles. Its molecular formula, , corresponds to a molecular weight of 397.379 g/mol. Key structural components include:
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Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.
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Pyrrolidinone moiety: A five-membered lactam ring contributing rigidity and dipole interactions.
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2-(Difluoromethoxy)phenyl group: An aromatic system with electron-withdrawing substituents enhancing metabolic stability and membrane permeability.
The IUPAC name, ethyl 4-[1-[2-(difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate, reflects its substitution pattern.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 857494-07-6 |
| Molecular Formula | |
| Molecular Weight | 397.379 g/mol |
| SMILES | CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3OC(F)F |
| InChIKey | QWEZGPNWPYMCBX-UHFFFAOYSA-N |
Electronic and Steric Features
The difluoromethoxy group () introduces strong electronegativity, altering electron density across the phenyl ring. This modification enhances lipid solubility compared to non-fluorinated analogs, as evidenced by the calculated partition coefficient (LogP) of 1.82. Quantum mechanical simulations suggest the fluorine atoms engage in orthogonal dipole interactions with target binding pockets, potentially improving selectivity .
Synthesis and Manufacturing
Synthetic Routes
While explicit details for this compound remain proprietary, patented methods for analogous piperazine-pyrrolidinone derivatives involve:
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Pyrrolidinone Formation: Cyclization of γ-aminobutyric acid derivatives with aryl isocyanates under acidic conditions .
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Piperazine Coupling: Nucleophilic substitution between chloropyrrolidinone intermediates and piperazine carboxylates in dimethylformamide (DMF) .
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Esterification: Reaction of carboxylic acid precursors with ethanol using carbodiimide coupling agents.
Reaction yields for similar compounds range from 45–68%, with purification typically achieved via silica gel chromatography .
Scale-Up Challenges
Key manufacturing considerations include:
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Fluorine Handling: Requires specialized equipment due to hydrofluoric acid byproduct risks.
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Lactam Stability: The pyrrolidinone ring is prone to hydrolysis at pH < 4, necessitating strict pH control during workup.
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Enantiomeric Control: The stereogenic center at C3 of the pyrrolidinone mandates chiral resolution techniques, such as simulated moving bed chromatography .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 1.25 (t, 3H, –CH₂CH₃) confirms the ethyl ester.
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δ 3.40–3.65 (m, 8H) corresponds to piperazine protons.
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δ 6.92–7.45 (m, 4H) aromatic signals show meta coupling () from the difluoromethoxy group.
¹⁹F NMR: A doublet at δ -84.5 ppm () verifies the –OCF₂H moiety.
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 398.1234 [M+H]⁺ (calc. 398.1238), with fragmentation patterns indicating sequential loss of CO₂ (44 Da) and C₂H₅OH (46 Da).
Data suggest electron-withdrawing groups (e.g., –OCF₂H) enhance MAO-B inhibition compared to halogenated or non-substituted analogs .
Toxicity and ADMET Profiles
In silico predictions using SwissADME indicate:
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high)
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Metabolism: CYP3A4 substrate (high likelihood of first-pass metabolism)
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Toxicity: AMES mutagenicity negative; hepatotoxicity risk score = 0.62
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